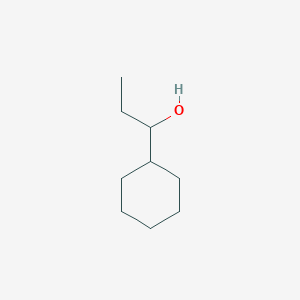

1-Cyclohexyl-1-propanol

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXOMXEPFDMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884888 | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17264-02-7 | |

| Record name | 1-Cyclohexyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17264-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylcyclohexanemethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethylcyclohexane-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJP4H1V1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Cyclohexyl-1-propanol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyl-1-propanol (CAS RN: 17264-02-7), a secondary alcohol with potential applications in pharmaceutical and chemical synthesis. This document collates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis. While extensive research on the specific biological activity of this compound is limited, this guide explores its potential based on the known roles of its structural components in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as Cyclohexyl ethyl carbinol, is a colorless liquid with a sweet, ethereal odor.[1][2] Its structure features a cyclohexane (B81311) ring attached to a propanol (B110389) backbone, imparting both lipophilic and hydrophilic characteristics that are significant for its interaction with biological systems.[3]

| Property | Value | Source |

| CAS Number | 17264-02-7 | [1][2][4] |

| Molecular Formula | C₉H₁₈O | [1][2][4] |

| Molecular Weight | 142.24 g/mol | [1][2][4] |

| Density | 0.90 g/mL | [5] |

| Flash Point | 84°C (183°F) | [5] |

| pKa | 15.24 ± 0.20 (Predicted) | [4] |

| Purity | ≥96% | [2] |

Safety and Hazard Information

Aggregated GHS information indicates that this compound is a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P337+P317 |

| Specific target organ toxicity, single exposure - Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 1-cyclohexyl-1-propanone. A plausible method involves the use of a reducing agent like sodium borohydride (B1222165).

Experimental Protocol: Reduction of 1-Cyclohexyl-1-propanone

This protocol describes a general procedure for the reduction of 1-cyclohexyl-1-propanone to yield this compound.

Materials:

-

1-cyclohexyl-1-propanone

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-1-propanone in methanol at 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add a saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Potential Applications and Biological Activity

While direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, the structural motifs present in the molecule suggest potential areas of interest for drug development.[3]

-

Role of the Cyclohexyl Group: The cyclohexyl moiety is a common feature in many approved pharmaceutical agents.[3] It is often used as a bioisostere for other groups like phenyl or tert-butyl to modify a compound's potency, selectivity, and pharmacokinetic profile.[3]

-

Antimicrobial Properties: Structurally related compounds, specifically omega-cyclohexylalkan-1-ols, have demonstrated antimicrobial activity against microorganisms that cause body odor.[3] The lipophilic nature of the cyclohexyl group is believed to aid in the disruption of bacterial cell membranes.[3]

-

Intermediate for Prostaglandin (B15479496) Synthesis: A closely related molecule, 1-cyclohexyl-2-propyn-1-ol, has been patented as an intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.[3][7] This suggests that this compound could potentially serve as a precursor for novel prostaglandin analogs.[3]

-

Pharmaceutical Solvent: this compound has been utilized in pharmaceutical preparations as a solvent.[1]

Conclusion

This compound is a versatile chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not yet fully elucidated, its structural similarity to known bioactive molecules, particularly in the realms of antimicrobial agents and prostaglandin precursors, makes it a compound of interest for further research and development in the pharmaceutical industry. This guide serves as a foundational resource for professionals seeking to explore the potential of this compound.

References

- 1. This compound | 17264-02-7 | SAA26402 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclohexyl-1-propanol: Chemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-1-propanol, a secondary alcohol with potential applications in chemical synthesis and as a subject of pharmacological interest. This document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it provides a detailed experimental protocol for its synthesis via the reduction of 1-cyclohexylpropan-1-one (B72740). While direct experimental data on the biological activity of this compound is limited, this guide explores potential biological activities based on structurally related compounds and outlines a proposed experimental workflow for its systematic biological screening. A putative metabolic pathway is also discussed, drawing parallels with the known metabolism of other cyclohexyl alkanols. This guide is intended to be a foundational resource for professionals engaged in chemical research and drug development.

Chemical Structure and IUPAC Name

The compound of interest is this compound. Its structure consists of a cyclohexane (B81311) ring attached to the first carbon of a propanol (B110389) chain, which also bears the hydroxyl group.

-

IUPAC Name: 1-cyclohexylpropan-1-ol[1]

-

Chemical Formula: C₉H₁₈O[1]

-

Molecular Weight: 142.24 g/mol [1]

-

CAS Number: 17264-02-7[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. While publicly available spectroscopic data for this specific compound is limited, the expected spectral features are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Complexity | 84.7 | [1] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals for the methyl protons of the propyl chain, the methine proton attached to the hydroxyl group, and the methylene (B1212753) and methine protons of the cyclohexyl ring. |

| ¹³C NMR | Nine distinct carbon signals, with the carbon bearing the hydroxyl group expected in the 60-80 ppm range.[3] |

| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), C-H stretching vibrations just below 3000 cm⁻¹, and C-O stretching in the 1000-1200 cm⁻¹ region.[3] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns would include the loss of a water molecule (M-18) and alpha-cleavage.[3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 1-cyclohexylpropan-1-one.[4]

Experimental Protocol: Reduction of 1-Cyclohexylpropan-1-one

Materials:

-

1-Cyclohexylpropan-1-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

-

Hydrochloric acid (e.g., 1M HCl) for quenching

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 1-cyclohexylpropan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add sodium borohydride in small portions. A slight molar excess of NaBH₄ is recommended to ensure complete reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.

-

Quenching: Once the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize any excess NaBH₄ and hydrolyze the borate (B1201080) ester intermediate.

-

Workup: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Optional Further Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

Potential Biological Activities and Screening Workflow

Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, the biological potential can be inferred from structurally related compounds.

-

Antimicrobial Properties: Compounds containing a cyclohexyl ring and an alcohol-containing alkyl chain have shown antimicrobial activity against microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis.[5] The lipophilic nature of the cyclohexyl group may facilitate the disruption of bacterial cell membranes.[5]

-

Anticholinergic Activity: A structurally related compound, 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, has demonstrated marked anticholinergic activity, particularly on the gastrointestinal tract.[6]

-

Intermediate for Prostaglandin Synthesis: A closely related molecule, 1-cyclohexyl-2-propyn-1-ol, has been used as an intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.[5]

Proposed Experimental Workflow for Biological Screening

A tiered screening approach is recommended to systematically evaluate the biological potential of this compound.

Detailed Methodologies for Key Experiments

-

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition): This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is then determined.[7]

-

In Vitro Antiviral Assay (Plaque Reduction Assay): This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%. A suitable host cell line is infected with a known titer of a virus in the presence of serial dilutions of the test compound. After incubation, the cells are stained to visualize the plaques, and the IC₅₀ value is calculated.[7]

-

Cytotoxicity Assay (MTT Assay): This colorimetric assay assesses the metabolic activity of cells and is commonly used to measure the cytotoxicity of a compound. Cells are treated with various concentrations of the test compound, and then an MTT solution is added. The absorbance is measured to determine cell viability and the CC₅₀ (50% cytotoxic concentration).[7]

Putative Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the known metabolism of cyclohexane and other secondary alcohols, a putative metabolic pathway can be proposed. The metabolism is likely to involve Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism:

-

Oxidation of the Alcohol: The primary metabolic step is likely the oxidation of the secondary alcohol to its corresponding ketone, 1-cyclohexylpropan-1-one, catalyzed by alcohol dehydrogenases (ADHs).

-

Hydroxylation of the Cyclohexyl Ring: Cytochrome P450 (CYP) enzymes are expected to play a role in the hydroxylation of the cyclohexyl ring at various positions, leading to the formation of more polar metabolites.[8][9] The regioselectivity of hydroxylation can be influenced by steric factors.[9]

Phase II Metabolism:

-

Glucuronidation: The hydroxyl groups of the parent compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a common pathway for the detoxification and excretion of alcohols.

Conclusion

This compound is a readily synthesizable secondary alcohol with a chemical profile that suggests potential for further investigation in the fields of medicinal chemistry and materials science. While direct biological data is currently scarce, this technical guide provides a framework for its synthesis, characterization, and systematic biological evaluation. The proposed screening workflow and putative metabolic pathway offer a starting point for future research to elucidate the pharmacological and toxicological profile of this compound. Further studies are warranted to explore its potential as a lead compound or a versatile chemical intermediate.

References

- 1. This compound | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H18O) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 1-Cyclohexylpropan-1-one | C9H16O | CID 70748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant. (1954) | Henry M. Lee | 4 Citations [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. THE METABOLISM OF METHYLCYCLOHEXANE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclohexyl-1-propanol: Molecular Weight and Formula

This guide provides detailed information on the molecular weight and chemical formula of 1-Cyclohexyl-1-propanol, a compound of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a cycloaliphatic alcohol. Its fundamental properties, including molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Parameter | Value | Reference |

| Molecular Formula | C9H18O | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [1][2][3][4] |

| IUPAC Name | 1-cyclohexylpropan-1-ol | [1] |

| CAS Number | 17264-02-7 | [1][2][4] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves the following standard analytical chemistry techniques:

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule. The number of signals, their chemical shifts, and splitting patterns in the spectra help in identifying the different types of protons and carbons, confirming the connectivity of atoms and validating the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. The empirical formula can be calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula can be determined.

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical name, its structural representation (implied), its elemental composition (molecular formula), and its calculated molecular weight.

Caption: Logical flow from compound name to molecular formula and weight.

References

1-Cyclohexyl-1-propanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Cyclohexyl-1-propanol. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical processes. This document is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a cyclohexyl group and a propyl chain attached to the same carbon atom that bears the hydroxyl group.

-

IUPAC Name: 1-cyclohexylpropan-1-ol[1]

-

Synonyms: Cyclohexyl ethyl carbinol, α-ethyl-cyclohexanemethanol[1][5]

The molecular structure consists of a saturated six-membered ring bonded to a three-carbon chain, with a hydroxyl group on the first carbon of that chain.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below, providing a clear reference for its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 142.24 g/mol | [1][2][3][6] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, etherial | [4] |

| Boiling Point | 213 °C at 760 mmHg | [3] |

| Density | 0.9 g/cm³ | [3] |

| Flash Point | 84 °C | [3] |

| Refractive Index | 1.464 | [3] |

| Vapor Pressure | 0.037 mmHg at 25 °C | [3] |

| pKa | 15.24 ± 0.20 (Predicted) | [2] |

| LogP | 2.33760 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of chemical compounds. The following sections outline protocols for this compound.

A common and effective method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate carbonyl compound. One viable route is the reaction of ethylmagnesium bromide with cyclohexanecarbaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Cyclohexanecarbaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated (indicated by cloudiness and gentle reflux) and once started, the remaining ethyl bromide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

-

Reaction with Aldehyde: The flask is cooled in an ice bath. A solution of cyclohexanecarbaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

-

Extraction and Drying: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

To confirm the identity and purity of the synthesized product, several spectroscopic techniques are employed.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Methodology: A small drop of the neat liquid sample is placed on the crystal of an ATR (Attenuated Total Reflectance) accessory. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Strong peaks in the 2850-2950 cm⁻¹ region due to C-H stretching of the cyclohexyl and propyl groups.

-

A peak around 1050-1150 cm⁻¹ for the C-O stretching vibration.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed carbon-hydrogen framework of the molecule.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals: The spectrum will show complex multiplets for the cyclohexyl protons, a signal for the proton on the carbon bearing the hydroxyl group (CH-OH), and signals corresponding to the ethyl group (a triplet and a quartet). The hydroxyl proton will appear as a broad singlet.

-

Expected ¹³C NMR Signals: The spectrum will show distinct signals for the nine carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the 65-75 ppm range.

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) is a common method.

-

Expected Results: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (142.24). Key fragmentation patterns would include the loss of water (M-18) and the loss of an ethyl group (M-29).

Caption: Logical workflow for spectroscopic characterization.

Chemical Reactivity

This compound undergoes reactions typical of secondary alcohols. A notable reaction is acid-catalyzed dehydration.

In the presence of a strong acid catalyst such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) and heat, this compound undergoes an E1 (unimolecular elimination) reaction to form an alkene.[7]

Mechanism:

-

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).

-

Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary carbocation.

-

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. The major product formed is typically the most substituted (and therefore most stable) alkene, which is propylidenecyclohexane.[7]

Caption: Reaction pathway for the E1 elimination of the alcohol.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are required when handling this compound.[1]

References

- 1. This compound | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound, (S)- | C9H18O | CID 10942544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 1-Cyclohexyl-1-propanol, including experimental protocols for their determination. This information is critical for the handling, purification, and application of this compound in research and development.

Physicochemical Data Summary

| Property | Value | Reference |

| Boiling Point | 213°C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Density | 0.9 g/cm³ | [1] |

| Flash Point | 84°C | [1] |

| CAS Number | 17264-02-7 | [1] |

Experimental Protocols

The determination of boiling and melting points are fundamental techniques for the characterization and purity assessment of chemical compounds. Below are detailed methodologies for these procedures.

Boiling Point Determination: Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end downwards.[2]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube filled with a heating fluid like mineral oil.[2][5]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[3] This design promotes the circulation of the oil, ensuring uniform temperature distribution.[5]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the temperature approaches the boiling point, the vapor pressure of the sample increases, leading to a rapid and continuous stream of bubbles.[3][6]

-

Boiling Point Reading: Once a vigorous stream of bubbles is observed, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[2][3]

Melting Point Determination: Capillary Method

This is the most common method for determining the melting point of a solid organic compound. It relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[5][7]

Apparatus:

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: The solid sample must be completely dry and finely powdered.[9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[7][9]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[8]

-

Heating and Observation:

-

Rapid Determination (Optional): A preliminary rapid heating can be performed to find an approximate melting range.[5][7]

-

Accurate Determination: For an accurate measurement, the apparatus is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute.[8][10]

-

-

Melting Point Range: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[5][9] A pure compound typically has a sharp melting range of 1-2°C.[5][7]

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexyl-1-propanol, a key consideration for its application in research, chemical synthesis, and pharmaceutical development. Due to a lack of specific experimentally determined solubility data in the public domain, this guide presents predicted solubility information and details robust experimental protocols for its determination.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, which is a liquid at room temperature, its miscibility with various organic solvents is a critical factor in its handling, purification, and application in various chemical processes.

The principle of "like dissolves like" is a central concept in predicting solubility. This compound possesses both a non-polar cyclohexyl ring and a polar hydroxyl (-OH) group, giving it an amphiphilic character. This structure suggests it will be more soluble in solvents with similar mixed polarity characteristics.

Predicted Solubility Profile

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| XlogP3 | 2.9 | PubChem[1][2] |

| Molecular Formula | C₉H₁₈O | Biosynth[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 142.24 g/mol | Biosynth[3], Santa Cruz Biotechnology[4] |

A predicted XlogP3 value of 2.9 indicates that this compound is significantly more soluble in non-polar, lipophilic solvents (like octanol) than in water.[1][2] This suggests good solubility in a range of common organic solvents. Generally, short-chain alcohols exhibit some solubility in both polar and non-polar solvents, and this trend is expected to apply to this compound.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines a detailed methodology based on the widely accepted "shake-flask" method, which can be adapted for determining the solubility of this compound in various organic solvents.

Experimental Protocol: Shake-Flask Method

This method involves equilibrating a surplus of the solute (this compound) with the solvent of interest and then measuring the concentration of the solute in the saturated solution.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, degassed to prevent bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of a distinct undissolved phase of the alcohol should be visible.

-

Addition of Solvent: Accurately add a known volume or weight of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination

Caption: A stepwise process for determining the solubility of a compound.

Conclusion

While quantitative experimental data for the solubility of this compound in various organic solvents is currently limited in the public domain, its predicted physicochemical properties, particularly its XlogP3 value, suggest a favorable solubility profile in non-polar organic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The amphiphilic nature of this compound, stemming from its cyclohexyl and hydroxyl moieties, makes it a versatile compound, and a thorough understanding of its solubility is paramount for its effective utilization in scientific and industrial settings.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Cyclohexyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1-cyclohexyl-1-propanol. It is designed to assist researchers, scientists, and professionals in drug development in understanding the key spectral features of this compound, the methodologies for obtaining such data, and a logical approach to its spectral interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, a secondary alcohol, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, and the various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the cyclohexyl and propyl moieties.

The presence of hydrogen bonding in the neat or concentrated sample significantly influences the shape and position of the O-H stretching vibration, typically resulting in a strong and broad absorption band. The C-O stretching vibration is also a key diagnostic feature, with its frequency being characteristic of secondary alcohols.

Infrared Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity & Appearance |

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2960 - 2850 | C-H stretch (sp³ C-H in cyclohexyl and propyl groups) | Strong |

| 1465 - 1445 | CH₂ bend (scissoring) in the cyclohexyl ring | Medium |

| 1150 - 1075 | C-O stretch (secondary alcohol) | Strong |

Note: The data presented in this table are representative and derived from established correlations for the respective functional groups.[1][2][3][4]

Experimental Protocol: Acquiring the FTIR Spectrum of a Neat Liquid

The following protocol details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using the capillary cell technique.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

This compound (liquid sample)

-

Pasteur pipette or dropper

-

Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Salt Plate Preparation:

-

Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

-

Clean the surfaces of two salt plates with a suitable dry solvent and a soft lens tissue. Ensure the plates are completely dry and free of any residue.

-

-

Background Spectrum Acquisition:

-

Place the clean, empty salt plate holder into the sample compartment.

-

Close the sample compartment lid.

-

Using the spectrometer's software, acquire a background spectrum. This will account for the absorbance of the salt plates and any atmospheric CO₂ and water vapor.

-

-

Sample Preparation (Capillary Film):

-

Remove the salt plate holder from the spectrometer.

-

Place one to two drops of the liquid this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the two plates.

-

Place the assembled salt plates into the holder.

-

-

Sample Spectrum Acquisition:

-

Place the sample holder with the prepared salt plates into the sample compartment of the FTIR spectrometer.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the resulting spectrum with their corresponding wavenumbers.

-

Analyze the spectrum by assigning the observed absorption bands to the functional groups present in this compound.

-

-

Cleaning:

-

After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent to remove all traces of the sample.

-

Store the clean, dry salt plates in a desiccator to protect them from moisture.

-

Visualizing the Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the interpretation of an infrared spectrum to identify the key functional groups in a molecule like this compound.

Caption: Logical workflow for the identification of this compound using IR spectroscopy.

References

Navigating the Spectral Landscape of 1-Cyclohexyl-1-propanol: An In-depth NMR Analysis

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Cyclohexyl-1-propanol. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's molecular structure through predicted spectral data, detailed experimental protocols for NMR data acquisition, and a visual representation of the molecular connectivity.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and provide valuable insights into the chemical environment of each nucleus.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1' (CHOH) | 3.3 - 3.5 | ddd | ~8.0, 6.0, 3.0 | 1H |

| H-1 (Cyclohexyl CH) | 1.6 - 1.8 | m | - | 1H |

| H-2', H-6' (Cyclohexyl CH₂) | 1.6 - 1.8 | m | - | 4H |

| H-3', H-5' (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - | 4H |

| H-4' (Cyclohexyl CH₂) | 0.9 - 1.1 | m | - | 2H |

| H-2 (CH₂) | 1.4 - 1.6 | m | ~7.5 | 2H |

| H-3 (CH₃) | 0.8 - 1.0 | t | ~7.5 | 3H |

| OH | Variable (Broad) | s | - | 1H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (CHOH) | 75 - 80 |

| C-1 (Cyclohexyl CH) | 45 - 50 |

| C-2', C-6' (Cyclohexyl CH₂) | 28 - 33 |

| C-3', C-5' (Cyclohexyl CH₂) | 26 - 31 |

| C-4' (Cyclohexyl CH₂) | 25 - 30 |

| C-2 (CH₂) | 25 - 30 |

| C-3 (CH₃) | 10 - 15 |

Experimental Protocols for NMR Spectroscopy

The following are generalized yet detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), deuterated acetone (B3395972) (acetone-d₆), and deuterated methanol (B129727) (CD₃OD).

-

Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Acquisition

-

Spectrometer Setup: The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-3 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline is corrected to be flat.

-

The spectrum is referenced to TMS (0 ppm) or the residual solvent peak.

-

The peaks are integrated to determine the relative number of protons.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer Setup: The same spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound with key atom numbering for NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-cyclohexyl-1-propanol. The information presented herein is essential for the identification and characterization of this compound in various research and development settings. This document outlines the primary fragmentation pathways, presents quantitative data on major fragments, and provides a representative experimental protocol for analysis.

Core Data Presentation

The mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage patterns for secondary alcohols. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight.[1] However, as with many alcohols, the molecular ion peak may be of low abundance or absent. The most significant fragments observed in the mass spectrum are detailed in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 142 | [C9H18O]+• (Molecular Ion) | Low or not observed |

| 124 | [C9H16]+• (Loss of H2O) | Moderate |

| 113 | [M - C2H5]+ | 402 |

| 95 | [C7H11]+ | 999 (Base Peak) |

| 81 | [C6H9]+ | High |

| 67 | [C5H7]+ | 455 |

| 59 | [CH(OH)CH2CH3]+ | 965 |

| 55 | [C4H7]+ | 443 |

Note: The quantitative data for the 10 largest peaks is sourced from the NIST Mass Spectrometry Data Center, as cited in available documentation.[2] The relative intensities are based on a scale where the base peak is 999.

Primary Fragmentation Pathways

The fragmentation of this compound under electron ionization follows several key pathways common to secondary alcohols. These include alpha-cleavage and dehydration (loss of a water molecule).

-

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. For this compound, this can occur in two primary ways:

-

Cleavage of the ethyl group results in a fragment at m/z 113.

-

Cleavage of the cyclohexyl ring leads to the formation of a resonance-stabilized cation at m/z 59, which is one of the most abundant peaks.

-

-

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols. This results in a fragment ion at m/z 124.

-

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation to produce a series of characteristic ions, including prominent peaks at m/z 81, 67, and 55. The base peak at m/z 95 likely arises from a rearrangement and fragmentation of the cyclohexyl moiety.

Experimental Protocols

The following provides a typical experimental methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathways of this compound and the general workflow for its analysis.

Caption: Fragmentation of this compound.

Caption: GC-MS Workflow for Compound Analysis.

References

Thermodynamic Properties of 1-Cyclohexyl-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Cyclohexyl-1-propanol. Due to the limited availability of experimental data for this specific compound, this guide presents the known physical properties and outlines the standard experimental methodologies for determining key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. This information is crucial for researchers and professionals involved in chemical process design, safety analysis, and computational modeling.

Core Thermodynamic and Physical Properties

| Property | Value | Unit |

| Molecular Formula | C₉H₁₈O | - |

| Molecular Weight | 142.24 | g/mol |

| Boiling Point | 213 | °C at 760 mmHg |

| Density | 0.9 | g/cm³ |

| Flash Point | 84 | °C |

| Vapor Pressure | 0.037 | mmHg at 25°C |

| Refractive Index | 1.464 | - |

Table 1: Known Physical Properties of this compound.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental protocols that can be employed to determine the primary thermodynamic properties of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a liquid organic compound like this compound can be determined using combustion calorimetry.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the surrounding water and the calorimeter components, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (determined separately using a standard substance with a known heat of combustion, such as benzoic acid) and the measured temperature change are used to calculate the heat of combustion.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity

The isobaric heat capacity (Cp) of liquid this compound can be measured using various calorimetric techniques. Adiabatic calorimetry and differential scanning calorimetry (DSC) are two common methods.

Methodology: Adiabatic Calorimetry

-

Calorimeter Design: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell surrounded by an adiabatic shield.

-

Sample Loading: A known mass of this compound is loaded into the sample cell.

-

Heating: A measured amount of electrical energy is supplied to a heater within the sample cell, causing a small, incremental increase in the sample's temperature.

-

Temperature Control: The temperature of the adiabatic shield is controlled to precisely match the temperature of the sample cell throughout the experiment, thereby preventing heat loss.

-

Measurement: The temperature increase of the sample is carefully measured.

-

Calculation: The heat capacity is calculated from the electrical energy input and the corresponding temperature rise. This process is repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

Methodology: Differential Scanning Calorimetry (DSC)

-

Instrument Setup: A DSC instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program.

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated at a constant rate.

-

Heat Flow Measurement: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Calibration and Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Vapor Pressure

For a compound with a relatively low vapor pressure like this compound, the gas saturation method is a suitable technique for accurate measurements.

Methodology: Gas Saturation Method

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through a thermostatically controlled saturator containing the liquid sample of this compound.

-

Saturation: The carrier gas flows at a slow, controlled rate to ensure it becomes fully saturated with the vapor of the compound.

-

Condensation: The gas mixture exiting the saturator is passed through a cold trap (e.g., cooled with liquid nitrogen) where the vapor of the compound condenses and is collected.

-

Quantification: The amount of condensed compound is determined gravimetrically or by a suitable analytical technique. The total volume of the carrier gas that has passed through the system is measured using a gas flow meter.

-

Calculation: Assuming the ideal gas law, the partial pressure of the compound in the saturated gas stream, which is equal to its vapor pressure at the temperature of the saturator, can be calculated from the mass of the condensed vapor and the total volume of the carrier gas. Measurements are typically performed at several temperatures to establish the vapor pressure curve.

Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties. Group additivity methods, such as the Benson group-increment theory, can be used to estimate properties like the ideal gas heat capacity and enthalpy of formation by summing the contributions of the constituent molecular groups. For liquid-phase properties, these estimations can be combined with correlations for the enthalpy of vaporization. It is important to note that these are estimations and should be used with an understanding of their inherent uncertainties.

Conclusion

This guide provides the currently available physical property data for this compound and details the standard experimental methodologies for determining its key thermodynamic properties. For researchers and professionals requiring precise data, the experimental protocols outlined herein serve as a foundation for obtaining the necessary measurements. In the interim, computational estimation methods can provide useful approximations for process modeling and design.

Conformational Landscape of 1-Cyclohexyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1-propanol is a chiral secondary alcohol with a conformational profile dictated by the interplay of steric and electronic effects within its cyclohexyl and propanol (B110389) moieties. A comprehensive understanding of its three-dimensional structure is crucial for applications in medicinal chemistry and materials science, where molecular geometry governs intermolecular interactions. This technical guide delineates the principles of the conformational analysis of this compound, providing a framework for predicting its most stable conformers. Due to a lack of specific experimental data in the public domain for this molecule, this guide leverages established principles of stereochemistry and data from analogous structures to present a theoretical yet robust analysis. Methodologies for experimental and computational characterization are also detailed to guide future research.

Introduction

The conformational flexibility of this compound arises from two primary sources: the ring inversion of the cyclohexane (B81311) chair and the rotation around the single bond connecting the cyclohexane ring to the propanol group. The spatial arrangement of the atoms, or conformation, significantly influences the molecule's physical, chemical, and biological properties. This guide explores these conformational isomers, their relative stabilities, and the energetic barriers to their interconversion.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring in this compound predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. The 1-propanol (B7761284) group can occupy either an axial or an equatorial position on the cyclohexane ring.

Axial vs. Equatorial Equilibria

The equilibrium between the axial and equatorial conformers is determined by the steric strain experienced by the substituent. In the axial position, the substituent encounters unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. In the equatorial position, these steric clashes are minimized.

Table 1: Estimated Conformational Energies of this compound Cyclohexane Chair Conformers

| Conformer | Substituent Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) | Estimated Equilibrium Population (298 K) |

| A | Equatorial | Gauche interactions within the propanol side chain | 0 | >99% |

| B | Axial | 1,3-diaxial interactions with axial hydrogens | > 2.0 | <1% |

Note: Energy values are estimates based on analogous systems. Experimental verification is required.

Figure 1. Equilibrium between the equatorial and axial conformers of this compound.

Rotational Isomers of the Propanol Side Chain

Rotation around the C1-C(alpha) single bond (the bond connecting the cyclohexane ring and the carbinol carbon) gives rise to different rotational isomers, or rotamers. The relative stability of these rotamers is primarily influenced by steric hindrance between the substituents on the carbinol carbon (hydroxyl, ethyl, and hydrogen) and the cyclohexane ring.

The most stable rotamers will be those that minimize gauche interactions. Viewing down the C1-C(alpha) bond (Newman projection), the most stable conformations will have the largest groups (the ethyl group and the cyclohexane ring) anti-periplanar to each other.

Figure 2. Newman projections of the staggered rotamers around the C1-C(alpha) bond.

Experimental and Computational Methodologies

To empirically determine the conformational landscape of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the ratio of axial to equatorial conformers and to elucidate the preferred rotamers.

-

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum at room temperature. The chemical shift and coupling constants of the proton on C1 are particularly informative. A larger coupling constant (J-value) for this proton with the adjacent axial protons of the cyclohexane ring is indicative of an axial orientation, while a smaller coupling constant suggests an equatorial orientation.

-

Low-Temperature NMR: To observe individual conformers, the sample is cooled to a temperature where the rate of ring inversion is slow on the NMR timescale (typically below -60 °C). This allows for the direct observation and integration of signals corresponding to both the axial and equatorial conformers, providing a quantitative measure of their relative populations.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions, providing evidence for the proximity of specific protons and thus helping to determine the preferred rotational conformation of the propanol side chain.

-

Computational Protocols

Molecular Mechanics and Quantum Chemical Calculations:

-

Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion.

-

Methodology:

-

Conformational Search: A systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) is performed to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations with a larger basis set can further refine the relative energies.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

-

Transition State Search: To determine the energy barrier for ring inversion and side-chain rotation, transition state structures are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Figure 3. Integrated experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is governed by the principles of steric avoidance. The 1-hydroxypropyl substituent strongly prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions. Furthermore, the propanol side chain will adopt rotational conformations that place the bulky ethyl and cyclohexyl groups in an anti-periplanar arrangement. While this guide provides a robust theoretical framework, detailed experimental and computational studies are necessary to precisely quantify the energetic landscape of this molecule. The methodologies outlined herein provide a clear path for future research in this area.

Stereoisomers of 1-Cyclohexyl-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1-propanol is a chiral secondary alcohol with the stereocenter at the carbinol carbon. Its stereoisomers, (R)-1-cyclohexyl-1-propanol and (S)-1-cyclohexyl-1-propanol, are of interest in medicinal chemistry and organic synthesis due to the presence of a bulky, lipophilic cyclohexyl group and a reactive hydroxyl moiety. This technical guide provides a comprehensive overview of the synthesis, separation, and potential biological relevance of the stereoisomers of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established methodologies for structurally analogous chiral alcohols to propose detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its individual enantiomers are summarized in Table 1. These properties are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol [1][2] |

| CAS Number (Racemate) | 17264-02-7[1] |

| CAS Number (S)-(-) | 110529-28-7[2] |

| CAS Number (R)-(+) | Not available |

| Appearance | Colorless liquid with a sweet, ethereal odor.[3] |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Stereoselective Synthesis

The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexyl-1-propanone (also known as ethyl cyclohexyl ketone). While specific protocols for this exact transformation are not widely published, established methods for the asymmetric reduction of similar ketones can be adapted.

Asymmetric Reduction of 1-Cyclohexyl-1-propanone

A common and effective method for the enantioselective reduction of prochiral ketones is the use of chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction).

Objective: To synthesize an enantiomerically enriched this compound by the asymmetric reduction of 1-cyclohexyl-1-propanone.

Materials:

-

1-Cyclohexyl-1-propanone

-

Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)

-

Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (5-10 mol%) in anhydrous THF.

-

Borane (B79455) Addition: Cool the catalyst solution to 0 °C and slowly add the borane reagent (e.g., BH₃·THF, 1.0-1.2 equivalents) dropwise. Stir the mixture for 15-30 minutes at 0 °C.

-

Substrate Addition: In a separate flask, dissolve 1-cyclohexyl-1-propanone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Biocatalytic Reduction